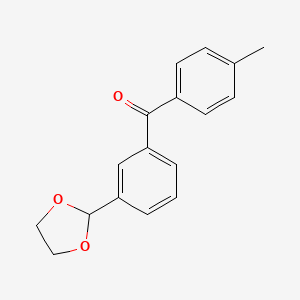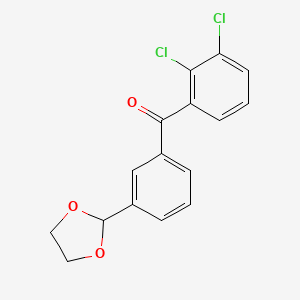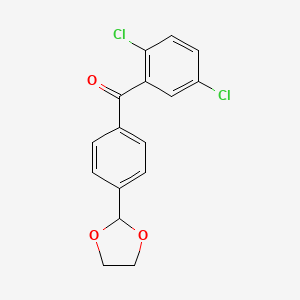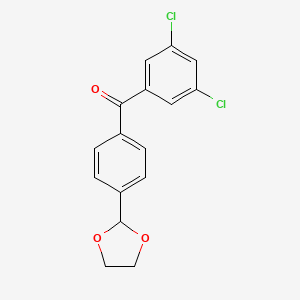
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dimethoxyphenylacetic acid is a chemical compound that is white to cream to yellow in color and can take the form of crystals, powder, or crystalline powder . It’s an organic compound that belongs to the class of benzenoids, specifically phenoxy compounds .
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid”, a related compound, 2,5-dimethoxyphenethylamine, can be synthesized through a series of reactions involving 1,4-dimethoxybenzene and chloracetyl chloride .
Molecular Structure Analysis
The molecular structure of a similar compound, 2,5-Dimethoxyphenylacetic acid, is represented by the formula C10H12O4 . The structure can also be represented by the SMILES string: COC1=CC=C (OC)C (CC (O)=O)=C1 .
Physical And Chemical Properties Analysis
2,5-Dimethoxyphenylacetic acid has a melting point of 121.0-128.0°C . It has a molecular weight of 196.2 . The density is approximately 1.2 g/cm^3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid and its derivatives have been explored in various chemical syntheses. For instance, Kucerovy et al. (1997) described the synthesis of a related compound for potential applications in treating hyperproliferative and inflammatory disorders and cancer. This process involves a series of reactions starting from commercially available compounds and results in a product of high purity (Kucerovy et al., 1997). Similarly, Ghulam et al. (2007) synthesized 3,5-Dimethoxyhomophthalic acid from 3,5-dimethoxycinnamic acid, demonstrating its potential use in creating biologically active isocoumarins (Ghulam et al., 2007).
Biological and Medicinal Research
In the field of biology and medicine, derivatives of 5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid show promise. For example, Whitehead et al. (2021) identified metabolites synthesized in browning adipocytes, including 3-methyl-2-oxovaleric acid, suggesting a role in systemic metabolism and energy expenditure (Whitehead et al., 2021). Moreover, Al-Wahaibi et al. (2021) evaluated the antimicrobial and anti-proliferative activities of certain derivatives, highlighting their potential in pharmaceutical research (Al-Wahaibi et al., 2021).
Pharmaceutical and Drug Development
The relevance of these compounds extends to pharmaceutical and drug development. Ye et al. (2017) conducted a study on β-oxidation resistant indole-based antagonists, demonstrating the significance of 5-oxovaleric acid derivatives in developing anti-inflammatory drugs (Ye et al., 2017). Additionally, Liu et al. (2004) synthesized novel 4-(3,4-dimethoxyphenyl)-2-methylthiazole-5-carboxylic acid derivatives, revealing their potential fungicidal and insecticidal activities (Liu et al., 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-(2,5-dimethoxyphenyl)-3-methyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O5/c1-9(7-14(16)17)6-12(15)11-8-10(18-2)4-5-13(11)19-3/h4-5,8-9H,6-7H2,1-3H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFSLRWYRLAGZJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=C(C=CC(=C1)OC)OC)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,5-Dimethoxyphenyl)-3-methyl-5-oxovaleric acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














